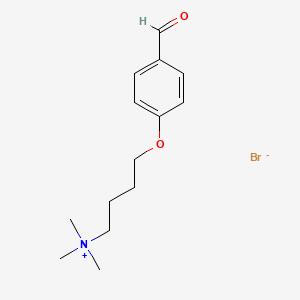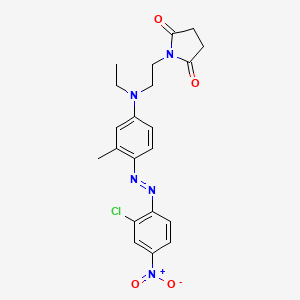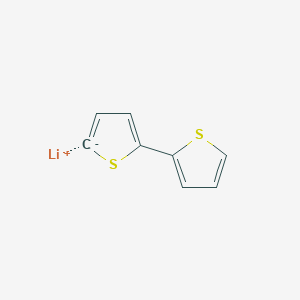
lithium;5-thiophen-2-yl-2H-thiophen-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide is a compound that features a lithium ion coordinated to a thiophene ring system Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-thiophen-2-yl-2H-thiophen-2-ide typically involves the reaction of thiophene derivatives with lithium reagents. One common method is the lithiation of thiophene using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at low temperatures to control the reactivity and selectivity of the lithiation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups onto the thiophene ring .
Scientific Research Applications
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of lithium;5-thiophen-2-yl-2H-thiophen-2-ide involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. In biological systems, the compound may interact with cellular components, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group at the 2 position.
Uniqueness
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide is unique due to the presence of the lithium ion, which imparts distinct chemical and physical properties.
Properties
CAS No. |
71486-35-6 |
|---|---|
Molecular Formula |
C8H5LiS2 |
Molecular Weight |
172.2 g/mol |
IUPAC Name |
lithium;5-thiophen-2-yl-2H-thiophen-2-ide |
InChI |
InChI=1S/C8H5S2.Li/c1-3-7(9-5-1)8-4-2-6-10-8;/h1-5H;/q-1;+1 |
InChI Key |
QLCULWQNABMYRV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CSC(=C1)C2=CC=[C-]S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
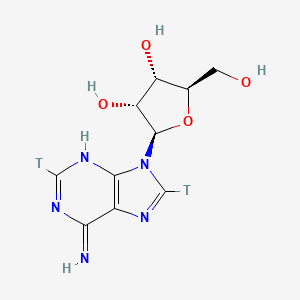
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
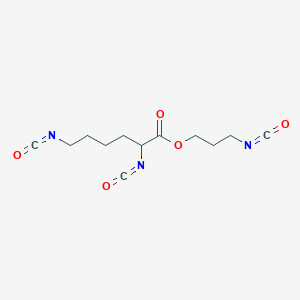
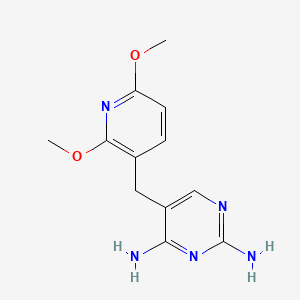




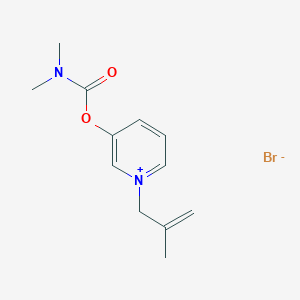
![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)
